![molecular formula C15H21NO B502108 N-[4-(allyloxy)benzyl]-N-cyclopentylamine](/img/structure/B502108.png)
N-[4-(allyloxy)benzyl]-N-cyclopentylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(allyloxy)benzyl]-N-cyclopentylamine is an organic compound with a unique structure that combines a cyclopentanamine moiety with a benzyl group substituted with a prop-2-en-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(allyloxy)benzyl]-N-cyclopentylamine typically involves the reaction of 4-(prop-2-en-1-yloxy)benzyl chloride with cyclopentanamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
N-[4-(allyloxy)benzyl]-N-cyclopentylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in dichloromethane.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-[4-(allyloxy)benzyl]-N-cyclopentylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical probes.
Mechanism of Action
The mechanism of action of N-[4-(allyloxy)benzyl]-N-cyclopentylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(prop-2-yn-1-yloxy)benzyl]cyclopentanamine
- N-[4-(prop-2-en-1-yloxy)benzyl]cyclopropanamine
- 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid
Uniqueness
N-[4-(allyloxy)benzyl]-N-cyclopentylamine is unique due to its specific structural features, such as the cyclopentanamine moiety and the prop-2-en-1-yloxy substitution on the benzyl group.
Properties
Molecular Formula |
C15H21NO |
|---|---|
Molecular Weight |
231.33g/mol |
IUPAC Name |
N-[(4-prop-2-enoxyphenyl)methyl]cyclopentanamine |
InChI |
InChI=1S/C15H21NO/c1-2-11-17-15-9-7-13(8-10-15)12-16-14-5-3-4-6-14/h2,7-10,14,16H,1,3-6,11-12H2 |
InChI Key |
LAUGUKVOMKVLLD-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=C(C=C1)CNC2CCCC2 |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)CNC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


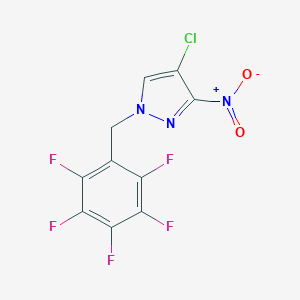
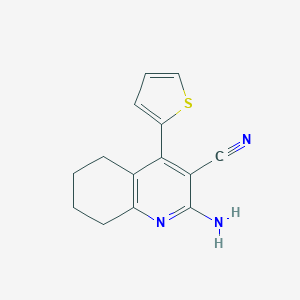

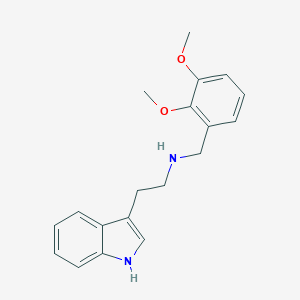
![2-[(5-{[(4-Fluorophenyl)amino]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B502034.png)
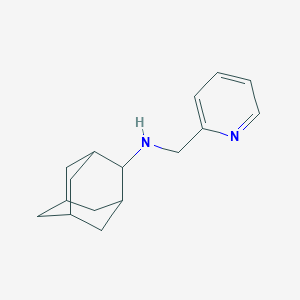

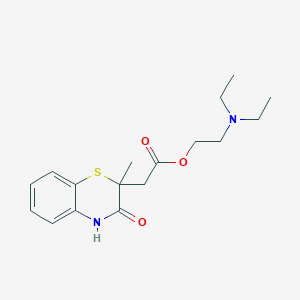
![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B502042.png)
![6-[(2-chloroanilino)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B502045.png)
![6-[(3-chloroanilino)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B502046.png)
![6-[(3,4-dichloroanilino)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B502047.png)
![1-{3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B502049.png)
![6-[(2-fluorobenzyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B502050.png)
